Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
Brand Name: Vulcanchem
CAS No.: 1105240-36-5
VCID: VC6641781
InChI: InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl
Molecular Formula: C18H18ClN3O3S
Molecular Weight: 391.87

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

CAS No.: 1105240-36-5

Cat. No.: VC6641781

Molecular Formula: C18H18ClN3O3S

Molecular Weight: 391.87

* For research use only. Not for human or veterinary use.

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate - 1105240-36-5

Specification

CAS No. 1105240-36-5
Molecular Formula C18H18ClN3O3S
Molecular Weight 391.87
IUPAC Name ethyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Standard InChI InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3
Standard InChI Key PLYZKBPCLNXCTR-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl

Introduction

Molecular Details

PropertyValue
Molecular FormulaC16H15ClN4O3S
Molecular Weight~378.83 g/mol
Functional GroupsChloro, ethoxy, thioacetate
Structural FeaturesAromatic and heterocyclic rings

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with commercially available precursors. The process includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Reaction of hydrazine derivatives with suitable diketones or related compounds under controlled conditions.

  • Introduction of Substituents:

    • The 3-chloro-4-ethoxyphenyl group is introduced via electrophilic substitution or coupling reactions.

    • The thioacetate moiety is incorporated through thiolation reactions using sulfur-containing reagents.

  • Purification:

    • Techniques like recrystallization or chromatography are employed to isolate the final product with high purity.

Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands.

Example Data

TechniqueKey Observations
1H^1H-NMRSignals for aromatic protons and ethoxy group
IRPeaks for C=O (ester), C–S (thio), and C–Cl bonds
MSMolecular ion peak at ~379 m/z

Biological Activity

Heterocyclic compounds like Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate often exhibit significant biological activities due to their structural complexity and functional groups:

Potential Applications

  • Antimicrobial Activity:

    • The presence of a pyrazolo[1,5-a]pyrazine scaffold suggests potential antibacterial or antifungal properties.

  • Anti-inflammatory Properties:

    • Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase.

  • Pharmaceutical Development:

    • The compound could serve as a lead molecule for drug discovery targeting specific enzymes or receptors.

Comparison with Related Compounds

To understand its uniqueness, comparisons with structurally similar compounds are essential:

Compound NameStructural VariationPotential Activity
Ethyl 2-[3-(4-chlorophenyl)-2-methyl-pyrazolo...]Lacks thioacetate groupAntimicrobial
N-(3-Cyano-benzothiophen...)Contains thiadiazole instead of pyrazineAnti-inflammatory

Future Directions

Research on Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate should focus on:

  • Expanding its synthetic pathways for higher yields and cost efficiency.

  • Conducting in vitro and in vivo studies to evaluate its pharmacological potential.

  • Exploring modifications to enhance bioactivity or reduce toxicity.

This detailed overview highlights the significance of Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate in organic synthesis and biomedical research. Further studies could unlock its full potential in various scientific domains.

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